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Compound of Interest

Compound Name: 2-fluoro-N,6-dimethylaniline

CAS No.: 1369904-15-3

Cat. No.: B3100487 Get Quote

Executive Summary
2-Fluoro-6-methylaniline (CAS 443-89-0) is not merely a commodity intermediate; it is a

precision tool for medicinal chemists designed to solve specific pharmacokinetic (PK)

challenges.[1][2][3][4] Its utility lies in its unique 2,6-substitution pattern, which serves two

critical functions in drug design: metabolic shielding and conformational locking.[1][3][4]

This guide details the application of this building block in the synthesis of high-value APIs,

specifically highlighting its role in the FDA-approved drug Avacopan (Tavneos). We provide a

validated protocol for converting this aniline into its reactive acid chloride derivative, a recurring

motif in modern kinase inhibitors and receptor antagonists.[3][4]

Strategic Rationale: The "Metabolic Shield" Effect
The primary failure mode for many lead compounds is rapid clearance via Cytochrome P450

(CYP) mediated oxidation.[3][4] The 2-fluoro-6-methylaniline scaffold addresses this via Steric

and Electronic Blocking.[1][2]

Mechanism of Action[3]
Ortho-Blocking: The C2-Fluorine and C6-Methyl groups physically occupy the "ortho"

positions relative to the nitrogen.[1][2][3] This prevents metabolic attack at these highly

reactive sites.[1][2][3][4]
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Conformational Control: When this aniline is converted to an amide (as in Avacopan), the

steric bulk of the ortho-methyl group forces the amide bond out of planarity with the phenyl

ring.[4] This "twisted" conformation often improves solubility and selectivity for the target

protein pocket.

Electronic Deactivation: The electronegative fluorine atom reduces the electron density of the

ring, making it less susceptible to oxidative metabolism at the para position.
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Figure 1: Mechanism of metabolic stabilization provided by the 2-fluoro-6-methyl substitution

pattern.[3][4]

Case Study: Avacopan (Tavneos)
Avacopan, a C5a receptor antagonist approved for ANCA-associated vasculitis, utilizes this

scaffold to construct its core amide linkage.[1][3][4]

Role: The 2-fluoro-6-methylbenzoyl moiety (derived from the aniline) binds in a hydrophobic

pocket of the C5a receptor.[1][2]

Synthesis Connection: The aniline is the precursor to 2-fluoro-6-methylbenzoyl chloride, the

reagent used to install this critical "head group" onto the piperidine core of the drug.[1][2]

Experimental Protocol: Synthesis of the Active
Intermediate
Objective: Convert 2-fluoro-6-methylaniline to 2-fluoro-6-methylbenzoyl chloride. Rationale:

While the aniline is the raw material, the acid chloride is the reactive species required for API

coupling (e.g., amide formation).[4]
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Workflow Overview
Sandmeyer Reaction: Aniline

Nitrile[1][2][3][4]

Hydrolysis: Nitrile

Benzoic Acid[1][2][3][4]

Chlorination: Benzoic Acid

Acid Chloride[1][2][3][4]
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Figure 2: Synthetic pathway from the aniline building block to the activated API intermediate.

Detailed Procedure
Step 1: Synthesis of 2-Fluoro-6-methylbenzonitrile
Note: This step requires careful handling of cyanides.[1][2][3] Perform in a well-ventilated fume

hood.

Diazotization:

Charge a reactor with 2-fluoro-6-methylaniline (12.5 g, 100 mmol) and water (30 mL).[1][2]

[3][4]

Add concentrated HCl (25 mL) slowly. Cool the suspension to 0–5 °C.

Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining

internal temperature < 5 °C. Stir for 30 min to form the diazonium salt (clear solution).

Sandmeyer Cyanation:

In a separate vessel, dissolve CuCN (10.8 g, 120 mmol) and KCN (15.6 g, 240 mmol) in

water (100 mL). Caution: Generates toxic cyanide species.[1][2][3]

Maintain the cyanide solution at 50–60 °C.[1]

Cautiously add the cold diazonium solution to the warm cyanide mixture in portions.

(Nitrogen gas evolution will occur).[1][3][4]

After addition, heat to 80 °C for 1 hour.

Workup:

Cool to room temperature.[1][2][3][4][5] Extract with Ethyl Acetate (3 x 100 mL).[1][3][4]

Wash combined organics with 1M NaOH, water, and brine.[3][4]
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Dry over MgSO4 and concentrate.[1][3][4][6] Purify via silica gel chromatography

(Hexanes/EtOAc) to yield the nitrile.[4]

Step 2: Hydrolysis to 2-Fluoro-6-methylbenzoic Acid[1][2][3]
Suspend the nitrile (from Step 1) in 50% H2SO4 (v/v).

Reflux at 110 °C for 12–16 hours. Monitor by HPLC for disappearance of nitrile.

Cool to 0 °C. The acid typically precipitates as a white solid.[1][3][4]

Filter, wash with cold water, and dry.[3][4] Recrystallize from Ethanol/Water if necessary.[1][2]

[3][4][7]

Step 3: Activation to Acid Chloride (For API Coupling)[3][4]
Dissolve the acid (1.0 eq) in dry Dichloromethane (DCM).

Add catalytic DMF (2-3 drops).[1][2][3][4]

Add Oxalyl Chloride (1.2 eq) dropwise at 0 °C.

Allow to warm to room temperature and stir for 2 hours.

Concentrate in vacuo to yield the crude 2-fluoro-6-methylbenzoyl chloride.

Usage: Use immediately for coupling with the amine core of the target drug (e.g., the

piperidine core in Avacopan synthesis).[4]
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Property Value Note

Molecular Weight 125.14 g/mol (Aniline precursor)

Appearance Clear to yellow liquid/solid
Low melting point (approx

28°C)

Boiling Point 89 °C @ 13 mmHg
Vacuum distillation

recommended

Storage 2–8 °C, Inert Atmosphere
Oxidizes/darkens upon air

exposure

Key QC Parameter 1H NMR (CDCl3)
Distinct methyl singlet (~2.2

ppm)

Safety Note: 2-Fluoro-6-methylaniline is toxic if swallowed (H302) and causes serious eye

damage (H318).[1][2][3][4] Always use appropriate PPE (nitrile gloves, safety goggles, face

shield).[3][4]
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Chemical Properties & Safety

PubChem. "2-Fluoro-6-methylaniline - Compound Summary."[1][2][3] Link[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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